molecular formula C9H9N3O3 B1417704 Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 869067-01-6

Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No.: B1417704
CAS No.: 869067-01-6
M. Wt: 207.19 g/mol
InChI Key: YAGFPWGVDOXLLW-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Structure and IUPAC Nomenclature

Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f]triazine-6-carboxylate is a bicyclic heterocyclic compound featuring fused pyrrole and triazine rings. Its IUPAC name derives from the parent pyrrolo[2,1-f]triazine system substituted with an ethyl ester at position 6 and a ketone group at position 4. Key structural parameters are summarized below:

Property Value
Molecular formula C₉H₉N₃O₃
Molecular weight 207.19 g/mol
IUPAC name Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f]triazine-6-carboxylate
SMILES CCOC(=O)C₁=CN₂C(=C₁)C(=O)NC=N₂
InChI Key YAGFPWGVDOXLLW-UHFFFAOYSA-N

The ethyl ester at position 6 and the 4-oxo group are critical for electronic delocalization across the conjugated system.

Bridgehead Nitrogen Configuration

The pyrrolo[2,1-f]triazine core contains a bridgehead nitrogen atom at the fusion point of the pyrrole and triazine rings (Figure 1). This configuration imposes rigidity, stabilizing the planar geometry and enabling π-electron delocalization. The bridgehead nitrogen participates in conjugation, reducing basicity compared to non-fused triazines.

Figure 1: Bridgehead nitrogen (highlighted in blue) in the fused bicyclic system.

The bicyclic structure constrains nitrogen inversion, as observed in related bridgehead heterocycles. This rigidity enhances aromaticity in the triazine ring, as evidenced by computational studies showing partial double-bond character in the N–C bonds.

Tautomeric Forms (4-Oxo vs. 4-Hydroxy)

The compound exists in equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) tautomers (Figure 2). Experimental and computational data for analogous systems indicate a strong preference for the lactam form due to stabilization via conjugation and intramolecular hydrogen bonding.

Figure 2: Tautomeric equilibrium between 4-oxo (A) and 4-hydroxy (B) forms.

Tautomer Key Features Relative Stability
4-Oxo - Lactam form with C=O group
- Stabilized by conjugation and H-bonding
Predominant (>99%)
4-Hydroxy - Lactim form with C–OH group
- Less stable due to reduced resonance delocalization
Minor (<1%)

IR spectroscopy of related compounds reveals carbonyl stretching frequencies near 1650 cm⁻¹ for the lactam form, while the lactim form shows O–H stretches absent in the dominant tautomer. Substituents like the ethyl ester at position 6 further stabilize the lactam through electron-withdrawing effects, shifting the equilibrium away from the hydroxy form.

Properties

IUPAC Name

ethyl 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-3-7-8(13)10-5-11-12(7)4-6/h3-5H,2H2,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGFPWGVDOXLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745417
Record name Ethyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869067-01-6
Record name Ethyl 1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869067-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

The mode of action of Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is currently unknown due to the lack of specific studies on this compound. The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular levels remain to be elucidated.

Biochemical Analysis

Biochemical Properties

Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The interaction of this compound with kinases can lead to the inhibition of kinase activity, thereby affecting various signaling pathways involved in cell growth and proliferation.

Cellular Effects

This compound has been observed to influence cellular processes significantly. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of kinases involved in the insulin-like growth factor 1 receptor (IGF-1R) signaling pathway, which plays a crucial role in cell growth and survival. By inhibiting this pathway, this compound can induce apoptosis in cancer cells, thereby demonstrating its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of kinases, thereby inhibiting their activity. The inhibition of kinase activity leads to the disruption of downstream signaling pathways, resulting in altered gene expression and cellular responses. Additionally, this compound can modulate the activity of other enzymes and proteins involved in cellular metabolism, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound has been associated with sustained inhibition of kinase activity and prolonged effects on cell signaling pathways, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to effectively inhibit kinase activity without causing significant toxicity. At higher dosages, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage levels to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily through oxidative pathways, involving cytochrome P450 enzymes. The metabolites of this compound can further interact with other biomolecules, influencing metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. The distribution of this compound within tissues is influenced by its interactions with plasma proteins and other binding partners, affecting its localization and bioavailability.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic kinases and other enzymes. Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals, further influencing its biochemical effects.

Biological Activity

Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS No. 869067-01-6) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H9N3O3
  • Molecular Weight : 193.19 g/mol
  • IUPAC Name : this compound
  • CAS Number : 869067-01-6

Biological Activity Overview

This compound exhibits various biological activities that are primarily linked to its structural features. The compound has been studied for its potential in treating several conditions due to its interaction with biological targets.

Anticancer Activity

Research indicates that compounds within the pyrrolo[2,1-f][1,2,4]triazine class may act as kinase inhibitors. For instance, studies have shown that these compounds can inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells .

Antiinflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in various studies. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests a potential role in managing inflammatory diseases. For example, the structure of related compounds has been modified to enhance their COX inhibitory activity .

The biological activity of this compound is largely attributed to its ability to modulate signaling pathways involved in cell growth and inflammation:

  • Kinase Inhibition : The compound's structure allows it to mimic ATP and bind to kinase domains effectively.
  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins that mediate inflammation.

Study on Anticancer Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis of various pyrrolo[2,1-f][1,2,4]triazine derivatives and their anticancer activities. The results indicated that modifications at specific positions on the triazine ring significantly enhanced anticancer potency against several cancer cell lines .

Anti-inflammatory Activity Assessment

In another study assessing anti-inflammatory properties through a carrageenan-induced paw edema model in rats, the compound exhibited significant reduction in edema compared to control groups. The effectiveness was comparable to standard anti-inflammatory drugs .

Data Tables

Activity Type Effectiveness Reference
AnticancerSignificant inhibition of cell proliferation
Anti-inflammatoryReduced edema in animal models
COX InhibitionIC50 values ranging from 0.02–0.04 μM

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula MW (g/mol) CAS Number Key Properties/Applications
Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate None (parent compound) C₉H₉N₃O₃ 207.19 869067-01-6 Intermediate for antiviral agents
Ethyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate 5-Methyl C₁₀H₁₁N₃O₃ 221.22 427878-70-4 Enhanced lipophilicity; used in kinase inhibitor research
Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate 4-Chloro, 5-Ethyl C₁₁H₁₂ClN₃O₂ 253.69 310442-94-5 Reactive intermediate for nucleophilic substitution
Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate 4-Methoxy, 5-Methyl C₁₁H₁₃N₃O₄ 251.24 1860028-32-5 Improved solubility due to methoxy group
Ethyl 4-hydroxy-5-methoxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate 4-Hydroxy, 5-Methoxy C₁₀H₁₁N₃O₄ 237.21 N/A Potential for hydrogen bonding; explored in solubility studies

Impact of Substituents on Physicochemical Properties

Lipophilicity :

  • The introduction of alkyl groups (e.g., 5-methyl in CAS 427878-70-4) increases lipophilicity, enhancing membrane permeability, which is critical for kinase inhibitors like BMS-540215 .
  • Halogen substituents (e.g., 4-chloro in CAS 310442-94-5) improve reactivity for further functionalization but reduce aqueous solubility .

Solubility :

  • Methoxy (e.g., CAS 1860028-32-5) and hydroxy groups (e.g., CAS 869067-01-6) enhance water solubility through hydrogen bonding, making these derivatives suitable for formulation in topical compositions .

Thermal Stability :

  • Chloro derivatives (e.g., CAS 310442-94-5) exhibit higher thermal stability due to the electron-withdrawing effect of chlorine, facilitating high-temperature reactions .

Analytical and Commercial Considerations

  • Purity and Availability : Commercial suppliers (e.g., Combi-Blocks, Advanced BioChemicals) offer these compounds at >95% purity, with prices varying based on substituent complexity .
  • Analytical Methods : Reverse-phase HPLC (e.g., Method D in ) and mass spectrometry (exact mass data in ) are standard for characterizing these derivatives.

Preparation Methods

Nucleophile-Induced Rearrangement

One approach involves the nucleophile-induced rearrangement of pyrrolooxadiazines. This method has been shown to be efficient and practical for synthesizing pyrrolotriazinones. Nucleophiles such as lithium trimethyl(phenylsulfido)aluminate (Li[Me3AlSPh]) and sodium thiomethoxide (NaSMe) are effective in facilitating the rearrangement to form the desired triazinone structures.

Intramolecular Cyclization

Another method involves the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. This approach requires careful control of reaction conditions to achieve the desired regioselectivity and yield.

Preparation Methods

Stock Solution Preparation

For laboratory use, stock solutions of Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f]triazine-6-carboxylate can be prepared in DMSO. The volume of DMSO required to achieve specific concentrations is as follows:

Concentration (mM) Volume for 1 mg (mL) Volume for 5 mg (mL) Volume for 10 mg (mL)
1 mM 4.8265 24.1324 48.2649
5 mM 0.9653 4.8265 9.653
10 mM 0.4826 2.4132 4.8265

In Vivo Formulation

For in vivo studies, the compound can be formulated by dissolving it in DMSO and then mixing with other solvents like corn oil to achieve a clear solution. The steps involve:

Research Findings and Challenges

The synthesis of pyrrolotriazinones, including Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f]triazine-6-carboxylate, poses several challenges. Traditional methods often require harsh conditions, such as high temperatures and long reaction times, which can lead to low yields and difficulties in achieving the desired regioselectivity. Recent studies have focused on developing more efficient and mild synthetic routes to overcome these limitations.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, and how can reaction conditions be optimized?

  • The compound is synthesized via cyclization and subsequent functionalization. For example, heating a precursor in DMF at 165°C forms a bicyclic intermediate, which is then treated with POCl₃ to yield chlorinated derivatives (e.g., ethyl 4-chloro-pyrrolotriazine carboxylate) . Optimization focuses on solvent choice (DMF for high polarity), temperature control, and stoichiometric ratios of reagents like POCl₃ to minimize side reactions (e.g., over-chlorination).

Q. How can spectroscopic methods (NMR, MS) confirm the structure and purity of this compound?

  • 1H/13C NMR : Key signals include the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and the pyrrolotriazine core (aromatic protons at δ 7–9 ppm). The 4-oxo group is confirmed by carbonyl signals at ~170 ppm in 13C NMR.
  • High-Resolution Mass Spectrometry (HRMS) : The exact mass (calculated for C₉H₈N₃O₃: 207.0572) should match experimental data . Purity is assessed via HPLC with UV detection at 254 nm.

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Over-chlorination : Excess POCl₃ may lead to multiple Cl substitutions. Mitigation involves precise stoichiometry and controlled reaction times .
  • Ester Hydrolysis : Acidic/basic conditions can hydrolyze the ethyl ester. Neutral pH and anhydrous solvents (e.g., DMF) are recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

  • Modifications at the 4-oxo position (e.g., substitution with amino or alkyl groups) or the pyrrole ring (e.g., halogenation) can alter bioactivity. For instance, 2-phenyl derivatives exhibit phosphodiesterase (PDE) inhibition, as seen in patent data . Computational docking studies (using PDE4B as a target) help prioritize substituents for synthesis.

Q. What strategies improve the aqueous solubility of this compound for in vitro assays?

  • Introduce polar groups (e.g., hydroxyl, amine) at the 5-methyl position or replace the ethyl ester with a more hydrophilic moiety (e.g., PEGylated carboxylate). Solubility can be quantified via shake-flask methods, and logP values predicted using software like MarvinSketch .

Q. How can analytical methods be developed to quantify this compound in complex matrices (e.g., cell lysates)?

  • LC-MS/MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Monitor transitions like m/z 207 → 162 (loss of COOEt) .
  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from biological samples.

Q. What mechanistic insights explain the impact of reaction conditions on yield and selectivity?

  • Temperature : Elevated temperatures (≥160°C) accelerate cyclization but risk decomposition. Kinetic studies using in-situ FTIR can identify optimal time-temperature profiles.
  • Catalysis : Lewis acids (e.g., ZnCl₂) may enhance POCl₃-mediated chlorination efficiency, as shown in analogous pyrrolotriazine syntheses .

Q. How is this compound utilized as an intermediate in synthesizing fused heterocyclic systems?

  • The 4-oxo group undergoes nucleophilic substitution with amines or hydrazines to form pyrimidine- or triazole-fused derivatives. For example, reaction with hydrazine yields carbohydrazide intermediates for anticancer agent development .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
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Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

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